REACTION_CXSMILES
|
[CH:1]([NH:3][C:4](=[O:13])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][CH:7]=1)=O.C(N)=O.CC1C=CC(CC(Cl)=O)=CC=1.C(N(C)C(=O)CC1C=CC=CC=1)=O>>[CH3:12][C:9]1[CH:8]=[CH:7][C:6]2[C:11]([CH:10]=1)=[CH:1][NH:3][C:4](=[O:13])[CH:5]=2
|
Name
|
N-formyl-2-(p-methylphenyl)-acetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)NC(CC1=CC=C(C=C1)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)CC(=O)Cl
|
Name
|
N-formyl-N-methyl-2-phenyl-acetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)N(C(CC1=CC=CC=C1)=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CC=1C=CC2=CC(NC=C2C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |